molecular formula C19H22N6O2S B15118952 6-[5-(Benzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-3-ethyl-[1,2,4]triazolo[4,3-b]pyridazine

6-[5-(Benzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-3-ethyl-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B15118952
M. Wt: 398.5 g/mol
InChI Key: SIQPQOATLDSOIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-[5-(Benzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-3-ethyl-[1,2,4]triazolo[4,3-b]pyridazine is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features a combination of pyrrolo, triazolo, and pyridazine rings, making it a unique and potentially valuable molecule in various scientific fields.

Preparation Methods

The synthesis of 6-[5-(Benzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-3-ethyl-[1,2,4]triazolo[4,3-b]pyridazine involves multiple steps, starting with the preparation of the individual ring systems and their subsequent fusion. The synthetic route typically includes the following steps:

    Preparation of the Pyrrolo Ring: The pyrrolo ring can be synthesized through the reaction of an appropriate amine with a cyclic ketone under acidic conditions.

    Formation of the Triazolo Ring: The triazolo ring is often formed by the cyclization of a hydrazine derivative with a nitrile compound.

    Synthesis of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of a dicarbonyl compound with hydrazine.

    Fusion of the Rings: The individual rings are then fused together through a series of condensation reactions, often involving the use of strong acids or bases as catalysts.

Industrial production methods for this compound would likely involve optimization of these synthetic routes to maximize yield and minimize the use of hazardous reagents.

Chemical Reactions Analysis

6-[5-(Benzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-3-ethyl-[1,2,4]triazolo[4,3-b]pyridazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where one of the functional groups is replaced by another group. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

    Condensation: Condensation reactions can occur between the compound and other molecules, leading to the formation of larger, more complex structures.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

6-[5-(Benzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-3-ethyl-[1,2,4]triazolo[4,3-b]pyridazine has a wide range of scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.

    Biology: The compound’s unique structure makes it a potential candidate for studying biological processes and interactions at the molecular level.

    Medicine: Due to its potential biological activity, the compound may be investigated for its therapeutic properties, such as anticancer, antimicrobial, or anti-inflammatory effects.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 6-[5-(Benzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-3-ethyl-[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

6-[5-(Benzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-3-ethyl-[1,2,4]triazolo[4,3-b]pyridazine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of multiple ring systems, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C19H22N6O2S

Molecular Weight

398.5 g/mol

IUPAC Name

6-[5-(benzenesulfonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-3-ethyl-[1,2,4]triazolo[4,3-b]pyridazine

InChI

InChI=1S/C19H22N6O2S/c1-2-17-20-21-18-8-9-19(22-25(17)18)23-10-14-12-24(13-15(14)11-23)28(26,27)16-6-4-3-5-7-16/h3-9,14-15H,2,10-13H2,1H3

InChI Key

SIQPQOATLDSOIU-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C2N1N=C(C=C2)N3CC4CN(CC4C3)S(=O)(=O)C5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.